

# A network meta-analysis of dopamine agonists for Parkinson's disease.

Author: BenchChem Technical Support Team. Date: December 2025



A Network Meta-Analysis of Dopamine Agonists for Parkinson's Disease: A Comparative Guide

This guide provides a detailed comparison of dopamine agonists used in the treatment of Parkinson's disease, based on findings from network meta-analyses. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of the relative efficacy and safety of these agents, supported by quantitative data and experimental methodologies.

# **Comparative Efficacy of Dopamine Agonists**

Dopamine agonists are a cornerstone in the management of Parkinson's disease, utilized both as monotherapy in early stages and as adjunctive therapy to levodopa in more advanced disease to mitigate motor fluctuations.[1][2] Network meta-analyses provide a valuable framework for comparing multiple treatment options, even in the absence of direct head-to-head clinical trials.[3][4][5][6]

#### **Motor Symptom Improvement**

The efficacy of dopamine agonists in improving motor function is primarily assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination) and Part II (activities of daily living).

A network meta-analysis of randomized controlled trials (RCTs) in advanced Parkinson's disease with motor fluctuations revealed that several dopamine agonists significantly improve



motor symptoms.[3][4][5][6] Apomorphine was found to be highly effective in increasing "ON" time without troublesome dyskinesia and reducing "OFF" time.[3][4][5][6] Pramipexole, ropinirole, and rotigotine also demonstrated significant improvements in UPDRS III scores and increased "ON" time when added to levodopa treatment.[3][4][5]

In early Parkinson's disease, a systematic review and network meta-analysis of six non-ergot dopamine agonists (NEDAs) including piribedil, rotigotine, pramipexole (immediate and extended-release), and ropinirole (immediate and prolonged-release) showed that all investigated drugs led to statistically significant improvements in UPDRS II and III scores compared to placebo, with the exception of ropinirole PR for UPDRS II.[2][7] Notably, there were no statistically significant differences found between the six NEDAs for UPDRS II and III scores.[2][7]

The following table summarizes the comparative efficacy of various dopamine agonists based on Surface Under the Cumulative Ranking (SUCRA) probabilities, where a higher SUCRA value indicates a higher likelihood of being the best treatment option.

Table 1: Efficacy of Dopamine Agonists in Advanced Parkinson's Disease with Motor Fluctuations

| Outcome                                               | Apomorp<br>hine<br>(SUCRA) | Pramipex<br>ole IR<br>(SUCRA) | Ropinirol<br>e PR<br>(SUCRA) | Rotigotin<br>e<br>(SUCRA) | Sumaniro<br>le<br>(SUCRA) | Pramipex<br>ole ER<br>(SUCRA) |
|-------------------------------------------------------|----------------------------|-------------------------------|------------------------------|---------------------------|---------------------------|-------------------------------|
| Increase in "ON" time without troublesom e dyskinesia | 97.08%                     | 79.00%                        | 63.92%                       | -                         | -                         | -                             |
| Improveme<br>nt in<br>UPDRS III<br>Score              | -                          | 61.42%                        | -                            | 59.13%                    | 53.70%                    | -                             |

Data sourced from a network meta-analysis of 20 RCTs involving 6,560 patients.[3][4][6]



Table 2: Efficacy of Non-Ergot Dopamine Agonists in Early Parkinson's Disease

| Outcome                                  | Piribedil<br>(SUCRA) | Ropinirol<br>e PR<br>(SUCRA) | Ropinirol<br>e IR<br>(SUCRA) | Pramipex<br>ole ER<br>(SUCRA) | Pramipex<br>ole IR<br>(SUCRA) | Rotigotin<br>e<br>(SUCRA) |
|------------------------------------------|----------------------|------------------------------|------------------------------|-------------------------------|-------------------------------|---------------------------|
| Improveme<br>nt in<br>UPDRS II<br>Score  | 92.2%                | -                            | -                            | -                             | -                             | -                         |
| Improveme<br>nt in<br>UPDRS III<br>Score | 96.0%                | -                            | -                            | -                             | -                             | -                         |
| Improveme nt in UPDRS II + III Score     | 94.1%                | 87.8%                        | -                            | -                             | -                             | -                         |

Data sourced from a network meta-analysis of 20 RCTs involving 5,355 patients.[2][7]

#### **Non-Motor Symptom Improvement**

A network meta-analysis focusing on non-motor symptoms in Parkinson's disease, which included 21 RCTs, suggested that apomorphine may be the most efficacious drug for treating these symptoms.[8][9] Based on UPDRS III scores, apomorphine showed the best efficacy with a SUCRA value of 99.0%.[8] For improvements in activities of daily living (UPDRS II), bromocriptine was found to have the highest efficacy (SUCRA = 75.6%).[8]

## **Comparative Safety and Tolerability**

The use of dopamine agonists is often limited by their adverse effect profile. Common side effects include nausea, somnolence, dizziness, and impulse control disorders.

In advanced Parkinson's disease, the overall safety, as measured by treatment-emergent adverse events (TEAE), was highest for placebo.[3][4][6] Among the active treatments,



pramipexole ER, sumanirole, and rotigotine had better safety profiles.[3][4][6]

In early Parkinson's disease, pramipexole ER was associated with a significant increase in overall withdrawals from trials.[7] Ropinirole IR was linked to a relatively high incidence of nausea, somnolence, dizziness, and fatigue.[7]

Table 3: Safety and Tolerability of Dopamine Agonists in Advanced Parkinson's Disease

| Outcome<br>(SUCRA for<br>fewer TEAEs)              | Placebo | Pramipexole<br>ER | Sumanirole | Rotigotine |
|----------------------------------------------------|---------|-------------------|------------|------------|
| Treatment-<br>Emergent<br>Adverse Events<br>(TEAE) | 74.49%  | 63.6%             | 54.07%     | 53.84%     |

Data sourced from a network meta-analysis of 20 RCTs involving 6,560 patients.[3][4][6]

## **Experimental Protocols**

The data presented in this guide are derived from network meta-analyses of double-blind, randomized controlled trials. The general methodology for these analyses is as follows:

### Systematic Literature Search

A comprehensive search of electronic databases such as PubMed, Embase, and the Cochrane Library is conducted to identify relevant RCTs. Search terms typically include "Parkinson's disease," "dopamine agonists," and the names of specific drugs, combined with terms for randomized controlled trials.

#### **Study Selection Criteria**

Inclusion criteria generally focus on double-blind RCTs comparing a dopamine agonist with placebo or another dopamine agonist in patients with a confirmed diagnosis of Parkinson's disease. Studies are often separated based on the stage of the disease (early vs. advanced with motor fluctuations).



#### **Data Extraction and Analysis**

Two independent reviewers typically extract data from the included studies, including patient characteristics, interventions (drug and dosage), and predefined efficacy and safety outcomes. The primary efficacy outcomes are often changes in UPDRS scores (Parts II and III) and, for advanced disease, changes in "ON" and "OFF" time. Safety outcomes include the incidence of specific adverse events and treatment withdrawal rates. A Bayesian network meta-analysis is then performed to synthesize the direct and indirect evidence and to calculate comparative efficacy and safety measures, often presented as odds ratios (OR) or mean differences (MD) with credible intervals (CrI), and SUCRA probabilities.

# **Visualizing the Network of Evidence**

The following diagram illustrates the network of comparisons between different dopamine agonists in the context of advanced Parkinson's disease with motor fluctuations, as analyzed in a representative network meta-analysis.





Click to download full resolution via product page

Network of direct comparisons for dopamine agonists in advanced Parkinson's disease.

The following diagram illustrates the dopaminergic signaling pathway targeted by these agonists.





Click to download full resolution via product page

Simplified dopaminergic signaling pathway and the action of dopamine agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dopaminergic agonists in Parkinson's disease | Neurología (English Edition) [elsevier.es]
- 2. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 8. Comparison of the Efficacy of Different Drugs on Non-Motor Symptoms of Parkinson's Disease: a Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- To cite this document: BenchChem. [A network meta-analysis of dopamine agonists for Parkinson's disease.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194734#a-network-meta-analysis-of-dopamine-agonists-for-parkinson-s-disease]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com